4-((2-((2-(sec-butylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide

Description

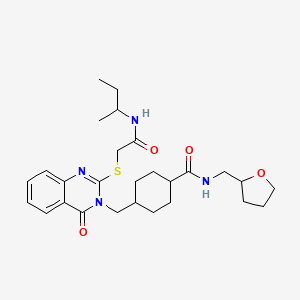

4-((2-((2-(sec-Butylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a structurally complex molecule featuring:

- A 4-oxoquinazolin-3(4H)-yl core, a scaffold known for diverse biological activities, including kinase inhibition and enzyme modulation.

- A thioether linkage (-S-) connecting the quinazolinone core to a sec-butylamino-2-oxoethyl group, contributing to steric and electronic effects.

- A cyclohexanecarboxamide moiety substituted with a tetrahydrofuran-2-yl-methyl group, which may enhance solubility and bioavailability.

Properties

IUPAC Name |

4-[[2-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N4O4S/c1-3-18(2)29-24(32)17-36-27-30-23-9-5-4-8-22(23)26(34)31(27)16-19-10-12-20(13-11-19)25(33)28-15-21-7-6-14-35-21/h4-5,8-9,18-21H,3,6-7,10-17H2,1-2H3,(H,28,33)(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUCFGSOQCHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3CCC(CC3)C(=O)NCC4CCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-((2-(sec-butylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a synthetic molecule with potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure comprising several functional groups that contribute to its biological activity. The key components include:

- Quinazoline moiety : Known for its role in various biological activities, including anticancer properties.

- Cyclohexanecarboxamide : This structure can influence the compound's interaction with biological targets.

- Tetrahydrofuran ring : This cyclic ether may enhance solubility and bioavailability.

Anticancer Activity

Research has indicated that compounds similar to the target molecule exhibit significant anticancer properties. A study on quinazoline derivatives demonstrated that modifications could lead to enhanced inhibitory effects on cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinazoline ring could improve potency against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A (similar) | <1 | MGC-803 (gastric) |

| Compound B (similar) | 6.41 | HeLa (cervical) |

| Target Compound | TBD | TBD |

The proposed mechanism of action for the compound involves:

- Inhibition of Telomerase : Similar compounds have been shown to inhibit telomerase activity, which is crucial for cancer cell immortality.

- Induction of Apoptosis : Flow cytometric analyses suggest that the compound may induce apoptosis in cancer cells, leading to reduced viability.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that related quinazoline derivatives possess antibacterial and antifungal properties. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| Compound C (similar) | 0.5 µg/mL | E. coli |

| Compound D (similar) | 1.0 µg/mL | S. aureus |

| Target Compound | TBD | TBD |

Study 1: Quinazoline Derivatives in Cancer Therapy

A recent study evaluated a series of quinazoline derivatives for their ability to inhibit cancer cell growth. The results indicated that specific structural modifications led to enhanced activity against breast and lung cancer cell lines, with some compounds achieving IC50 values below 1 µM.

Study 2: Antimicrobial Efficacy Against Resistant Strains

Another research project focused on the antimicrobial properties of quinazoline derivatives against multi-drug resistant strains of bacteria. The study found that certain modifications increased efficacy, suggesting potential applications in treating resistant infections.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares its quinazolinone core with several analogs but differs in substituents, influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.